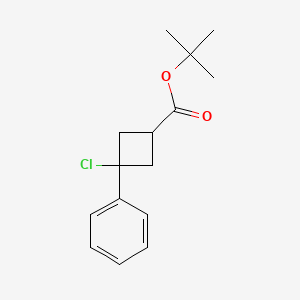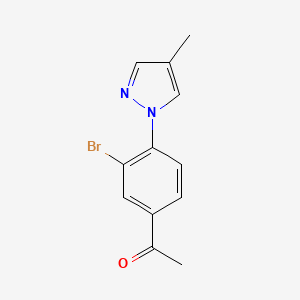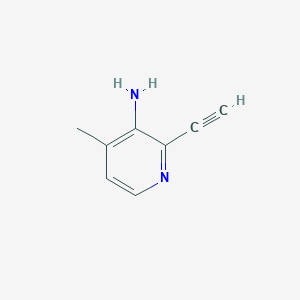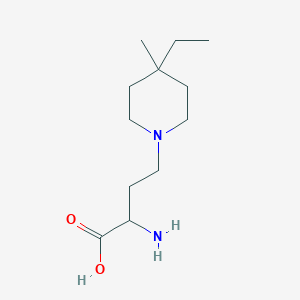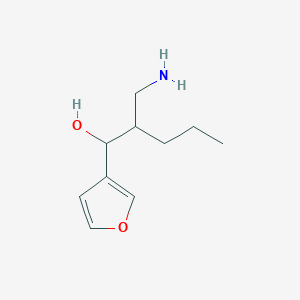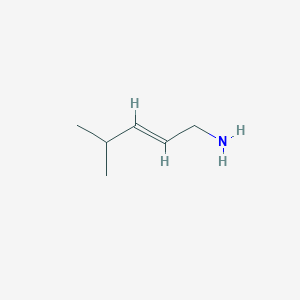
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans is a cyclopropane derivative with two carboxylic acid groups and a methoxycarbonyl group
Preparation Methods
The synthesis of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to ensure high yields and selectivity.
Chemical Reactions Analysis
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylidenecyclopropane-1-carboxylicacid,trans can be compared with other cyclopropane derivatives, such as:
rac-(1R,2R)-2-(methoxycarbonyl)-3-methylcyclopropane-1-carboxylicacid: This compound lacks the methylene group, which can affect its reactivity and applications.
rac-(1R,2R)-2-(methoxycarbonyl)-3-ethylidenecyclopropane-1-carboxylicacid: The presence of an ethylidene group instead of a methylene group can lead to different chemical and biological properties.
The unique structural features of this compound, such as the presence of both methoxycarbonyl and carboxylic acid groups, make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R,2R)-2-methoxycarbonyl-3-methylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4(6(8)9)5(3)7(10)11-2/h4-5H,1H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
PQMHRWNQDAOZRQ-WHFBIAKZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C1=C)C(=O)O |
Canonical SMILES |
COC(=O)C1C(C1=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


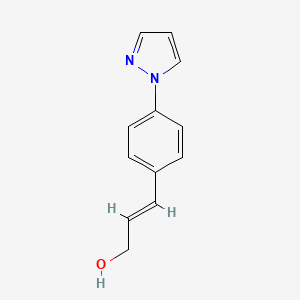
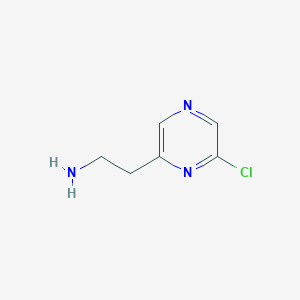
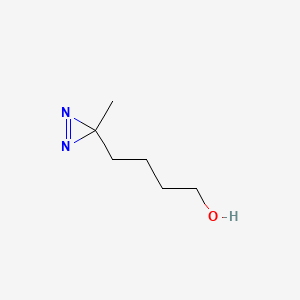
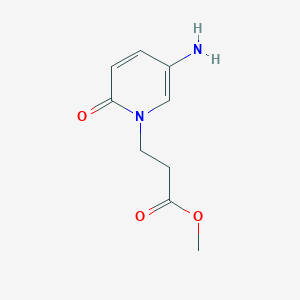
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
